N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine Hydrochloride
Beschreibung
N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine Hydrochloride is a quinazoline derivative characterized by a benzyl group at the N-position, a 4-phenylpiperazine moiety at the C2 position, and a protonated amine at C4 (Figure 1).
The 4-phenylpiperazine group may enhance binding affinity to hydrophobic pockets in target proteins, while the benzyl substituent could influence pharmacokinetic properties .
Eigenschaften
IUPAC Name |
N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5.ClH/c1-3-9-20(10-4-1)19-26-24-22-13-7-8-14-23(22)27-25(28-24)30-17-15-29(16-18-30)21-11-5-2-6-12-21;/h1-14H,15-19H2,(H,26,27,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUQSMJUHSWHQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=N3)NCC5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article explores the biological activity of this compound, focusing on its anticancer properties, anticonvulsant effects, and the underlying mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is C20H23N5·HCl. Its structure includes a quinazoline core substituted with a benzyl group and a piperazine moiety, which are critical for its pharmacological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, a related compound exhibited IC50 values ranging from 0.029 to 0.147 μM against various cancer cell lines, demonstrating significant antiproliferative effects and the ability to induce apoptosis by arresting the cell cycle at the G2/M phase .
The mechanism through which these compounds exert their anticancer effects includes:
- Inhibition of Tubulin Polymerization : The compound has been shown to disrupt microtubule dynamics, which is crucial for cell division.
- Apoptosis Induction : By triggering apoptotic pathways, these compounds lead to programmed cell death in cancer cells.
Anticonvulsant Activity
In addition to its anticancer properties, this compound has been evaluated for anticonvulsant activity. Studies involving structurally similar compounds indicate that modifications in the piperazine ring can significantly influence their efficacy against seizures.
Research Findings
A study reported that derivatives of phenylpiperazine exhibited varying degrees of anticonvulsant activity in animal models. The more lipophilic compounds demonstrated prolonged effects, suggesting that their distribution and affinity for central nervous system (CNS) tissues are key determinants of their efficacy .
Comparative Biological Activity Table
| Compound | Biological Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| N-benzyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine | Anticancer | 0.029 - 0.147 | G2/M arrest, apoptosis |
| N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine | Anticonvulsant | Varies | Modulation of CNS activity |
Case Studies
- Antitumor Efficacy : In a xenograft model using HepG2 cells, the compound significantly inhibited tumor growth without notable weight loss in subjects, indicating a favorable therapeutic profile .
- Anticonvulsant Activity : In animal models, compounds with higher lipophilicity showed better protection against maximal electroshock (MES), suggesting that structural modifications can enhance therapeutic efficacy against seizures .
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine hydrochloride has shown promise in various therapeutic applications:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its mechanism of action includes:
- Inhibition of Tubulin Polymerization : The compound disrupts microtubule dynamics, essential for mitosis.
- Induction of Apoptosis : It triggers apoptotic pathways leading to programmed cell death in cancer cells.
A study reported IC50 values ranging from 0.029 to 0.147 μM against several cancer cell lines, indicating significant antiproliferative effects.
Anticonvulsant Activity
The compound has also been evaluated for its anticonvulsant properties. Modifications in the piperazine ring are known to influence efficacy against seizures. Research indicates that more lipophilic derivatives exhibit prolonged effects in animal models, suggesting enhanced central nervous system (CNS) penetration and activity.
| Compound | Biological Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| N-benzyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine | Anticancer | 0.029 - 0.147 | G2/M arrest, apoptosis |
| N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine | Anticonvulsant | Varies | Modulation of CNS activity |
Antitumor Efficacy
In a xenograft model using HepG2 cells, this compound significantly inhibited tumor growth without causing notable weight loss in subjects, indicating a favorable therapeutic profile.
Anticonvulsant Activity
In studies involving maximal electroshock (MES) tests, compounds with higher lipophilicity demonstrated better protection against seizures, suggesting that structural modifications can enhance therapeutic efficacy against convulsions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Quinazoline Derivatives
Structural Analogues and Substitution Patterns
Key structural variations among quinazoline derivatives include:
- Substituents at C2 and C4 : These positions are critical for modulating target specificity and potency.
- Presence of electron-withdrawing/donating groups : Methoxy, chloro, or fluorophenyl groups alter electronic properties and binding interactions.
Table 1: Structural and Molecular Comparison
*Target compound: N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine Hydrochloride.
†Calculated based on molecular formula.
Structure-Activity Relationship (SAR) Trends
- Electron-Donating Groups : Methoxy groups (e.g., in ’s compound) may stabilize π-π interactions but reduce metabolic stability .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine Hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as temperature (e.g., 60–80°C for amine coupling), solvent choice (polar aprotic solvents like DMF or dichloromethane), and stoichiometric ratios of intermediates. For example, reductive amination steps using NaBH₄ in methanol have been employed for similar quinazoline derivatives, achieving yields up to 95% after purification . Automated reactors or continuous flow systems may enhance reproducibility in multi-step syntheses .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the quinazoline core and substituents. Infrared (IR) spectroscopy identifies functional groups like amines and aromatic rings. Elemental analysis ensures correct stoichiometry (e.g., %C, %H, %N, %Cl), with deviations >0.3% indicating impurities. High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy .
Q. What preliminary assays are recommended to assess the compound’s biological activity?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., DNMT3A inhibition at 10 µM, as seen in structurally related quinazolines ). Follow with cytotoxicity profiling in cancer cell lines (e.g., U-937 or RAJI cells) using MTT assays. Dose-response curves (1–100 µM) and IC₅₀ calculations help prioritize compounds for further study .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different experimental models?
- Methodological Answer : Discrepancies may arise from cell-specific expression of targets (e.g., DNMT3A vs. DNMT1) or assay conditions (e.g., serum concentration). Validate findings using orthogonal methods:
- Compare gene expression profiles (RNA-seq) post-treatment.
- Use isogenic cell lines (e.g., DNMT3A-knockout vs. wild-type) to confirm target specificity .
- Standardize assay protocols (e.g., ATP levels for cytotoxicity assays) to minimize variability .
Q. What strategies can elucidate the compound’s mechanism of action when interacting with epigenetic targets like DNMT3A?
- Methodological Answer : Employ biophysical techniques:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) between the compound and recombinant DNMT3A.
- X-ray Crystallography : Resolve co-crystal structures to identify binding pockets (e.g., the catalytic site of DNMT3A).
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein stability upon heating .
Q. How can structure-activity relationship (SAR) studies be designed to enhance potency against specific targets?
- Methodological Answer : Synthesize analogs with systematic substitutions:
- Replace the benzyl group with substituted benzyls (e.g., 4-fluoro or 4-methoxy) to modulate lipophilicity.
- Modify the piperazine ring (e.g., 4-methylpiperazine) to alter steric hindrance.
- Test derivatives in enzyme inhibition assays and correlate results with computational docking scores (AutoDock Vina) .
Q. What experimental approaches address low solubility in aqueous buffers during in vivo studies?
- Methodological Answer :
- Formulation Optimization : Use co-solvents (e.g., 10% DMSO/PBS) or cyclodextrin-based carriers.
- Salt Formation : Explore alternative counterions (e.g., sulfate instead of hydrochloride) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
